molecular formula C26H19BrN2O5 B12046149 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate CAS No. 355421-45-3

2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate

Cat. No.: B12046149
CAS No.: 355421-45-3
M. Wt: 519.3 g/mol
InChI Key: FFZSUWLWMREBAP-UHFFFAOYSA-N
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Description

2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate typically involves multi-step organic reactions. The starting materials often include 4-methyl-3-nitrobenzaldehyde, 6-bromo-2-(p-tolyl)quinoline, and ethyl oxalyl chloride. The reaction conditions may involve:

    Step 1: Nitration of 4-methylbenzaldehyde to form 4-methyl-3-nitrobenzaldehyde.

    Step 2: Condensation reaction between 4-methyl-3-nitrobenzaldehyde and 6-bromo-2-(p-tolyl)quinoline in the presence of a base such as sodium hydride.

    Step 3: Esterification with ethyl oxalyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions.

Major Products Formed

    Reduction: 2-(4-Methyl-3-aminophenyl)-2-oxoethyl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 6-bromo-2-(p-tolyl)quinoline-4-carboxylic acid.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of the nitro and bromine groups can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)-2-oxoethyl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate
  • 2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate

Uniqueness

2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate is unique due to the presence of both the nitro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the quinoline core makes it a versatile compound for various research applications.

Properties

CAS No.

355421-45-3

Molecular Formula

C26H19BrN2O5

Molecular Weight

519.3 g/mol

IUPAC Name

[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C26H19BrN2O5/c1-15-3-6-17(7-4-15)23-13-21(20-12-19(27)9-10-22(20)28-23)26(31)34-14-25(30)18-8-5-16(2)24(11-18)29(32)33/h3-13H,14H2,1-2H3

InChI Key

FFZSUWLWMREBAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-]

Origin of Product

United States

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